molecular formula C18H20N4O10 B12325632 [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

Katalognummer: B12325632
Molekulargewicht: 452.4 g/mol
InChI-Schlüssel: QDEIGUDBEORJET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is an organic molecule that plays a significant role in biochemical research, particularly in the study of carbohydrate-active enzymes. This compound is known for its unique structure, which includes azido and nitrophenoxy groups, making it a valuable tool in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available monosaccharides. The key steps include the protection of hydroxyl groups, introduction of the azido group, and the attachment of the nitrophenoxy moiety.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The acetate groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific transformation. For example, reduction of the azido group yields an amine derivative, while substitution of the acetate groups can lead to various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is widely used in scientific research, particularly in:

    Chemistry: As a substrate for studying carbohydrate-active enzymes.

    Biology: In the investigation of enzyme mechanisms and interactions.

    Industry: Used in the synthesis of complex molecules for various applications

Wirkmechanismus

The mechanism of action of [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as glycosyltransferases. The azido group can participate in click chemistry reactions, facilitating the study of enzyme-substrate interactions. The nitrophenoxy group can act as a chromophore, allowing for the detection and analysis of enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranoside
  • 3,4,6-Tri-O-acetyl-p-nitrophenyl 2-azido-2-Deoxy-α-d-galactopyranoside

Uniqueness

What sets [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate apart from similar compounds is its specific combination of functional groups, which allows for unique interactions and applications in biochemical research. Its structure provides a versatile platform for studying various enzymatic processes and developing new analytical techniques .

Eigenschaften

Molekularformel

C18H20N4O10

Molekulargewicht

452.4 g/mol

IUPAC-Name

[3,4-diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C18H20N4O10/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(20-21-19)18(32-14)31-13-6-4-12(5-7-13)22(26)27/h4-7,14-18H,8H2,1-3H3

InChI-Schlüssel

QDEIGUDBEORJET-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-])OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.